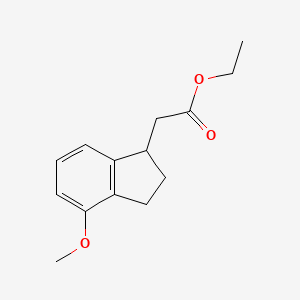
ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene ring system substituted with a methoxy group and an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of appropriate precursors. For example, the reaction of a substituted benzaldehyde with a suitable diene under acidic conditions can yield the indene ring.
Esterification: The final step involves the esterification of the indene derivative with ethyl acetate. This can be done using acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 2-(4-chloro-2,3-dihydro-1H-inden-1-yl)acetate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(15)9-10-7-8-12-11(10)5-4-6-13(12)16-2/h4-6,10H,3,7-9H2,1-2H3 |
Clave InChI |
UVZHOEQYPPWZCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCC2=C1C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


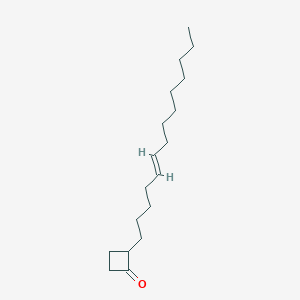

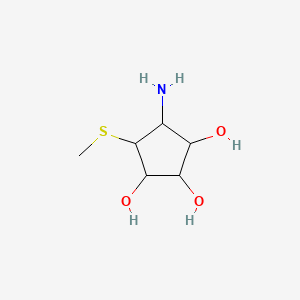
![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]](/img/structure/B12288270.png)
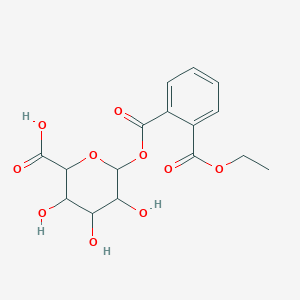
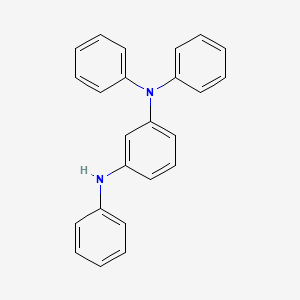
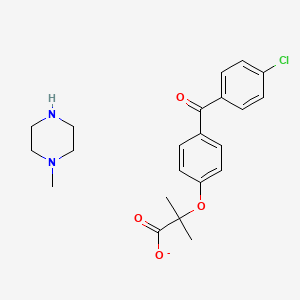
![N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12288298.png)
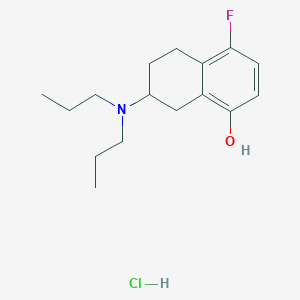
![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)
![7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)


